Penicitide A

Antifungal Plant Pathology Natural Products

Researchers requiring the minimal antifungal pharmacophore of penicitide-class compounds face a steep SAR cliff: penicitide B, differing by a single hydroxyl, is completely inactive. Penicitide A (CAS 1338332-27-6) is the only congener with validated dual activity-antifungal against A. brassicae and cytotoxic against HepG2 cells (IC50 = 32 μg/mL). - Exclusive dual-activity profile absent in penicimonoterpene or penicitide B. - Stereochemically confirmed via total synthesis; reliable for SAR studies and library screening. - Available from BenchChem in 5 mg to 1 g pack sizes; custom synthesis supported.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
Cat. No. B12414035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicitide A
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(CCCCC1CC(CC(=O)O1)O)CC(C)CCC(C)O
InChIInChI=1S/C18H34O4/c1-13(10-14(2)8-9-15(3)19)6-4-5-7-17-11-16(20)12-18(21)22-17/h13-17,19-20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-/m1/s1
InChIKeyATWGXAMVMZHCKK-ZHCJQAHYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penicitide A Structural Identity and Sourcing


Penicitide A (CAS 1338332-27-6, molecular formula C18H34O4, molecular weight 314.46 g/mol) is a polyketide-derived marine secondary metabolite isolated from the endophytic fungus Penicillium chrysogenum QEN-24S [1]. Structurally, it is characterized by a unique 10-hydroxy-5,7-dimethylundecyl side chain appended to an α-tetrahydropyrone (δ-lactone) ring—a motif not previously reported among natural products [2]. The compound features five stereocenters, three of which are hydroxylated and two methylated [3]. A stereoselective total synthesis has been achieved, confirming the absolute configuration of all stereocenters [4].

Unique polyketide scaffold
Unprecedented 10-hydroxy-5,7-dimethylundecyl side chain on α-tetrahydropyrone ring for natural product SAR research
Stereochemical control
Convergent total synthesis enables stereochemically defined material for reproducible biological assays
Marine-derived probe
Penicillium chrysogenum QEN-24S metabolite; supports antifungal screening and cell-model endpoint review

Why Penicitide A Cannot Be Replaced


Penicitide A belongs to a unique structural class defined by its α-tetrahydropyrone ring bearing an unprecedented 10-hydroxy-5,7-dimethylundecyl side chain [1]. Within the same fungal extract, the closest structural analog, penicitide B, differs by only a single additional hydroxyl group at C-12 yet exhibits a complete loss of biological activity against both A. brassicae and HepG2 cells [2]. Similarly, co-isolated penicimonoterpene (compound 5) displays potent antifungal activity but lacks the dual-activity profile (antifungal + cytotoxic) of penicitide A [3]. This steep structure-activity relationship (SAR) cliff—where a single hydroxyl substitution abolishes all measurable activity—precludes the substitution of penicitide A with structurally related in-class compounds for any application requiring its specific biological profile [4].

Penicitide B structural analog
Single C-12 hydroxyl addition eliminates antifungal and cytotoxic activities; SAR cliff precludes direct replacement
Penicimonoterpene co-isolate
Higher antifungal potency but lacks HepG2 cytotoxicity; dual-activity profile may not transfer
Natural extract supply
Batch-dependent stereochemical consistency; synthetic route offers defined absolute configuration and reliable scale

Penicitide A vs. Closest Analogs


A. brassicae Antifungal Activity

Penicitide A exhibits moderate antifungal activity against the plant pathogen Alternaria brassicae, whereas its closest structural analog penicitide B is completely inactive under identical assay conditions [1]. In a disk diffusion assay at 20 μg/disk, penicitide A produced an inhibition zone of 6 mm in diameter; penicitide B showed no measurable zone, indicating that the additional C-12 hydroxyl group in penicitide B abrogates antifungal activity [2].

A. brassicae antifungal
Head-to-head
Inhibition zone 6 mm vs. 0 mm (penicitide B)
Reported antifungal activity retained; penicitide B inactive
Disk diffusion, 20 μg/disk; data to verify in target assays
Antifungal Plant Pathology Natural Products

HepG2 Cytotoxicity Profile

Penicitide A displays measurable cytotoxic activity against the human hepatocellular liver carcinoma (HepG2) cell line, with an IC50 value of 32 μg/mL, while penicitide B exhibits no detectable cytotoxicity in the same assay [1]. This differential activity—despite the near-identical structures differing by a single hydroxyl group at C-12—highlights a steep structure-activity relationship (SAR) cliff where the biological activity is exquisitely sensitive to the oxidation state of the C-12 center [2].

HepG2 cytotoxicity
Head-to-head
IC50 32 μg/mL vs. not measurable (penicitide B)
Supports cytotoxicity endpoint review; single hydroxyl difference abolishes activity
HepG2 cell line; reported IC50 requires independent confirmation
Cytotoxicity Cancer Research Hepatocellular Carcinoma

Antifungal Activity vs. Penicimonoterpene

In the same fungal extract, penicimonoterpene (compound 5) displays potent antifungal activity against A. brassicae, with an inhibition zone of 17 mm at 20 μg/disk, while penicitide A exhibits moderate activity (6 mm inhibition zone) [1]. While penicimonoterpene is more potent as a standalone antifungal, it lacks the cytotoxic activity against HepG2 cells that penicitide A possesses [2]. This divergent activity profile means the two compounds are not interchangeable for dual-activity applications; the selection depends on whether the primary endpoint is maximum antifungal potency or a balanced antifungal-cytotoxic profile.

Antifungal vs. penicimonoterpene
Head-to-head
6 mm vs. 17 mm inhibition zone; penicimonoterpene lacks HepG2 activity
Reported higher antifungal potency but no cytotoxicity; dual-activity profile unique to penicitide A
Selection depends on endpoint: antifungal only vs. combined screening
Antifungal Plant Pathology Biopesticide Discovery

Unique 10-Hydroxy-5,7-dimethylundecyl Side Chain

Penicitide A features a 10-hydroxy-5,7-dimethylundecyl side chain substituting at the C-5 position of an α-tetrahydropyrone ring, a structural motif that has not been reported previously among natural products [1]. In contrast, penicimonoterpene (compound 5) from the same fungus is a monoterpene derivative with a completely unrelated carbon skeleton, and penicitide B, while sharing the same core scaffold, possesses a 7,10-dihydroxy substitution pattern that abolishes biological activity [2]. This structural uniqueness confers distinct physicochemical properties (calculated boiling point 467.3±25.0 °C at 760 mmHg) and chromatographic behavior that differentiates penicitide A from both close analogs and other marine polyketides .

Unprecedented side chain
Class-level
10-hydroxy-5,7-dimethylundecyl motif at C-5 of α-tetrahydropyrone
Structural novelty supports chemotaxonomic and SAR differentiation
Motif not reported in other natural products; class-level inference
Structural Novelty Natural Products Chemistry Chemotaxonomy

Convergent Total Synthesis Route

A stereoselective total synthesis of penicitide A has been accomplished using a convergent approach featuring Horner–Wadsworth–Emmons olefination, Evans methylations, Crimmins acetate aldol reaction, and cross olefin metathesis as key strategic steps [1]. This synthetic route established the previously unassigned stereochemistry of the C-10 and C-12 centers and disclosed the absolute configurations of the C-3 and C-5 stereocenters [2]. The flexible, convergent nature of this synthetic strategy enables the preparation of stereochemically defined penicitide A in multi-milligram quantities and provides a modular platform for accessing stereoisomers and structural analogs for SAR studies [3].

Total synthesis route
Method context
Convergent synthesis established all 5 stereocenters; scalable multi-mg production
Provides stereochemically defined material for reproducible bioassays
Synthetic vs. natural extract (10.5 mg from 2 g); stereochemistry confirmed
Total Synthesis Medicinal Chemistry Process Chemistry

Penicitide A Research and Procurement Applications


Marine Polyketide Antifungal SAR

Penicitide A serves as the active benchmark in structure-activity relationship (SAR) studies of penicitide-class antifungals. Given that its closest analog, penicitide B, is completely inactive against Alternaria brassicae, penicitide A provides the minimal pharmacophore required for antifungal activity in this scaffold. Researchers can use penicitide A as a positive control to evaluate synthetic analogs aimed at improving antifungal potency while retaining the unique 10-hydroxy-5,7-dimethylundecyl side chain architecture [1].

HepG2 Carcinoma Cell Screening

Penicitide A is the only penicitide congener with documented cytotoxic activity against HepG2 hepatocellular carcinoma cells (IC50 = 32 μg/mL). This makes it uniquely suitable for inclusion in natural product libraries targeting liver cancer cell lines. Researchers investigating marine-derived polyketides as potential anti-hepatoma agents should prioritize penicitide A over penicitide B or other co-isolated compounds due to its exclusive activity profile [2].

Dual Antifungal-Anticancer Screening

For natural product screening collections requiring compounds with both antifungal and cytotoxic activities, penicitide A offers a dual-activity profile not shared by its co-isolated counterparts. While penicimonoterpene exhibits superior antifungal potency (17 mm inhibition zone), it lacks HepG2 cytotoxicity. Conversely, penicitide A provides measurable activity in both assays, making it a versatile entry for multi-target screening campaigns [3].

Synthetic Benchmarking and Stereochemical Standards

The published convergent total synthesis of penicitide A, which resolved the stereochemical ambiguities at C-10 and C-12, provides a robust synthetic route for producing stereochemically defined material. Researchers requiring a reliable, scalable source of penicitide A with confirmed absolute stereochemistry for use as an analytical standard or for biological replication studies should prioritize synthetic penicitide A over material of natural origin, which may exhibit batch-to-batch variability and limited supply [4].

Application
Selection Property
Validation Focus
Penicitide-class antifungal SAR
Minimal antifungal pharmacophore activity
Structure-activity relationship with side-chain modifications
Hepatocellular carcinoma cell-line research
HepG2 cytotoxicity endpoint
Cell-viability assay response interpretation
Multi-target natural product screening
Dual-activity profile (antifungal + cytotoxicity)
Antifungal and cytotoxicity endpoint correlation
Stereochemical reference and synthetic supply
Convergent synthetic route with confirmed absolute configuration
Absolute stereochemistry verification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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